molecular formula C18H18N4O3S B2724981 2-(6-Cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(2,3-dimethylphenyl)acetamide CAS No. 1251568-07-6

2-(6-Cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B2724981
CAS No.: 1251568-07-6
M. Wt: 370.43
InChI Key: NTVZTAOPLQPKLU-UHFFFAOYSA-N
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Description

2-(6-Cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(2,3-dimethylphenyl)acetamide is a complex organic compound belonging to the thiazolopyrimidine class of heterocyclic compounds. These compounds are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazolopyrimidine core. One common approach is the cyclocondensation of appropriately substituted thioureas with α-haloketones or α-haloesters. The reaction conditions often require heating and the use of a base to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors capable of maintaining precise temperature and pressure conditions. Continuous flow chemistry might be employed to enhance efficiency and safety. Purification steps, such as recrystallization or chromatography, would be optimized to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of thio groups to sulfoxides or sulfones.

  • Reduction: : Reduction of nitro groups to amines.

  • Substitution: : Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Using reducing agents like tin chloride or iron powder.

  • Substitution: : Using nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Formation of amines.

  • Substitution: : Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

This compound has shown promise in several scientific research areas:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Studied for its antimicrobial properties against various pathogens.

  • Medicine: : Investigated for its potential antitumor and anti-inflammatory effects.

Mechanism of Action

The exact mechanism of action of this compound is not fully understood, but it is believed to involve interaction with specific molecular targets. It may inhibit enzymes or bind to receptors involved in inflammatory or cancerous processes. Further research is needed to elucidate the precise pathways and targets.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the cyclopropyl group and the dimethylphenyl moiety. Similar compounds include other thiazolopyrimidines and thiazolo[4,3-d]pyrimidines, which also exhibit biological activities but differ in their substituents and core structures.

List of Similar Compounds

  • Thiazolopyrimidines

  • Thiazolo[4,3-d]pyrimidines

  • 2-Substituted thiazolo[3,2-a]pyrimidines

Properties

IUPAC Name

2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-10-4-3-5-13(11(10)2)19-15(23)8-21-14-9-26-20-16(14)17(24)22(18(21)25)12-6-7-12/h3-5,9,12H,6-8H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVZTAOPLQPKLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C3=CSN=C3C(=O)N(C2=O)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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